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molecular formula C12H14O2 B8605067 Methyl(4-cyclopropylphenyl)acetate

Methyl(4-cyclopropylphenyl)acetate

Cat. No. B8605067
M. Wt: 190.24 g/mol
InChI Key: GQHYZWBGWMVRFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08609680B2

Procedure details

To a solution of methyl(4-iodophenyl)acetate (1.5 g, 5.4 mmol), cyclopropylboronic acid (607 mg, 7.06 mmol), potassium phosphate (4.04 g, 29.7 mmol) and tricyclohexylphosphine (152 mg, 10 mol %) in 25 mL toluene under nitrogen was added water (1.25 mL) and palladium acetate (61 mg, 5 mol %). The mixture was heated to 100° C. for 10 hours. After cooling to room temperature, water and ethyl acetate were added and the mixture was filtered through a Celite® pad to remove insoluble material. The layers were separated and the water layer was washed 2× with ethyl acetate. The combined organic layers were washed with brine and dried over anhydrous magnesium sulfate. Solvent removal gave 1.5 g of a dark yellow paste which was purified by silica chromatography on an ISCO (Teledyne Corp., Thousand Oaks, Calif.) column, eluting with a gradient 0/100 to 30/70 ethyl acetate/heptanes, to give methyl(4-cyclopropylphenyl)acetate as a yellow semi-solid (718 mg, 69%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
607 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
152 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
61 mg
Type
catalyst
Reaction Step One
Name
Quantity
1.25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5]1[CH:10]=[CH:9][C:8](I)=[CH:7][CH:6]=1.[CH:13]1(B(O)O)[CH2:15][CH2:14]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(OCC)(=O)C.O>[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([CH:13]2[CH2:15][CH2:14]2)=[CH:7][CH:6]=1 |f:2.3.4.5,8.9.10|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)I)=O
Name
Quantity
607 mg
Type
reactant
Smiles
C1(CC1)B(O)O
Name
potassium phosphate
Quantity
4.04 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
152 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
61 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
1.25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a Celite® pad
CUSTOM
Type
CUSTOM
Details
to remove insoluble material
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the water layer was washed 2× with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent removal
CUSTOM
Type
CUSTOM
Details
gave 1.5 g of a dark yellow paste which
CUSTOM
Type
CUSTOM
Details
was purified by silica chromatography on an ISCO (Teledyne Corp., Thousand Oaks, Calif.) column
WASH
Type
WASH
Details
eluting with a gradient 0/100 to 30/70 ethyl acetate/heptanes

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=CC=C(C=C1)C1CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 718 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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